molecular formula C17H14ClFN2OS B2896149 10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 933235-92-8

10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2896149
CAS No.: 933235-92-8
M. Wt: 348.82
InChI Key: YWAZOYTVRRIVIS-UHFFFAOYSA-N
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Description

This tricyclic compound features a unique heterocyclic scaffold comprising an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Key structural attributes include:

  • Substituents: A 2-chlorophenyl group at position 10, a fluorine atom at position 4, and a methyl group at position 8.
  • Functional groups: A thione (C=S) group at position 11, which distinguishes it from ketone (C=O) analogs.

The fluorine atom enhances electron-withdrawing properties, which may improve metabolic stability. The thione group contributes to distinct tautomeric behavior and solubility profiles compared to ketones.

Properties

IUPAC Name

10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c1-17-9-13(11-8-10(19)6-7-15(11)22-17)20-16(23)21(17)14-5-3-2-4-12(14)18/h2-8,13H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAZOYTVRRIVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)F)NC(=S)N2C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 2-chlorobenzoyl chloride with a suitable amine, followed by cyclization with a fluorinated reagent and subsequent thionation to introduce the sulfur atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or agrochemicals.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds provide insights into how substitutions and functional groups modulate properties:

Compound Name Key Substituents Heteroatoms in Core Functional Group Inferred Properties
10-(2-Chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione (Target) 2-chlorophenyl, F, CH₃ 1 O, 2 N Thione (C=S) Moderate polarity; potential redox activity due to thione.
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 4-isopropylphenyl, Cl, CH₃ 1 O, 2 N Thione (C=S) Increased lipophilicity (isopropyl group); steric hindrance may reduce bioavailability.
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 2,5-difluorophenyl, CH₃ 1 O, 2 N Ketone (C=O) Higher polarity than thione analogs; enhanced hydrogen-bonding capacity.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-methoxyphenyl 2 S, 1 N Ketone (C=O) Sulfur-rich core may confer metal-binding affinity; methoxy group increases polarity.

Key Findings

Substituent Effects :

  • Halogen Placement : The target compound’s 2-chlorophenyl group creates steric hindrance compared to the 4-isopropylphenyl analog , which may limit rotational freedom but enhance target specificity.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity (target and difluorophenyl analog ) likely stabilizes adjacent electron-deficient regions, whereas chlorine offers bulkier halogen bonding.
  • Aryl Group Polarity : The 4-methoxyphenyl compound exhibits higher water solubility due to the polar methoxy group, contrasting with the lipophilic isopropyl and chloro groups in other analogs.

Functional Group Impact: Thione vs. Ketone: Thiones (target and ) are less polar than ketones (), reducing aqueous solubility but improving membrane permeability. The thione’s ability to tautomerize (enethiol ↔ thione) may also enable unique reactivity in biological systems .

Heterocyclic Core Variations :

  • The 8-oxa-10,12-diaza core (target, ) provides rigidity and planar geometry, favoring π-π stacking. In contrast, dithia-aza systems introduce conformational flexibility and altered electronic density.

Research Implications

  • Drug Design : The target compound’s thione and fluorine substituents make it a candidate for optimizing metabolic stability and target engagement in enzyme inhibitors (e.g., kinases or proteases).
  • Material Science : The tricyclic core’s rigidity could be exploited in designing organic semiconductors or ligands for catalysis.
  • Synthetic Challenges : Functionalizing the crowded 2-chlorophenyl position may require tailored coupling strategies to avoid steric clashes .

Biological Activity

The compound 10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule with potential biological applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic uses based on existing research.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₃ClF N₂O S
  • Molecular Weight : 320.79 g/mol
  • Chemical Class : Diazatricyclo compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. For instance, methods used in synthesizing related compounds often involve the use of chlorinated phenyl groups and fluorinated intermediates to achieve the desired molecular structure.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. For example:

CompoundActivityReference
10-(2-chlorophenyl)-4-fluoro-9-methyl...Antibacterial
Related thiazole derivativesAntifungal

The compound's thione group may contribute to its ability to inhibit bacterial growth by disrupting cellular processes.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a critical mechanism for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds structurally related to our compound have shown promising AChE inhibitory activity:

  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 2.7 µM, indicating strong inhibitory potential against AChE .

Case Studies

  • In Vitro Studies : A study evaluated the biological activity of various derivatives of diazatricyclo compounds against AChE and reported significant inhibitory effects, suggesting potential applications in neurodegenerative disease therapies.
  • Antimicrobial Screening : Another study tested the antimicrobial properties of similar compounds against a panel of bacterial strains, confirming their efficacy and supporting further development for therapeutic use.

Research Findings

Research has shown that the biological activity of this compound can be attributed to:

  • Structural Features : The presence of chlorine and fluorine atoms enhances lipophilicity and bioactivity.
  • Mechanism of Action : Compounds like this one may act by interfering with enzyme functions or disrupting membrane integrity in microbial cells.

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